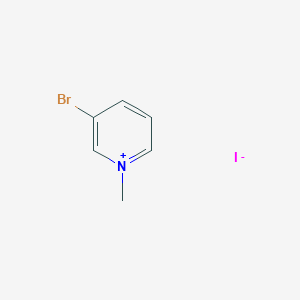

3-Bromo-1-methyl-pyridinium iodide

描述

Contextual Significance of Pyridinium (B92312) Salts in Chemical Science

Pyridinium salts are versatile compounds with a rich history in organic chemistry and materials science. rsc.orgresearchgate.net They are the conjugate acids of pyridine (B92270) and its derivatives, formed by the treatment of pyridine with acids. wikipedia.org The pyridinium cation is aromatic, following Hückel's rule, and is isoelectronic with benzene. wikipedia.org

The significance of pyridinium salts stems from their diverse applications, which include:

Synthetic Organic Chemistry: Pyridinium salts serve as valuable building blocks and intermediates in a multitude of organic transformations. acs.orgresearchgate.net They can act as electrophiles, facilitating the synthesis of more complex molecules like dihydropyridines. wikipedia.org Furthermore, N-functionalized pyridinium salts have been explored as precursors for generating various radicals, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net They are also used as catalysts and as reagents in reactions like acylations and phase transfer catalysis. chemscene.comsemanticscholar.org

Materials Science: The unique physicochemical properties of pyridinium salts make them suitable for applications in materials science. rsc.orgresearchgate.net They are key components in the preparation of ionic liquids, which are valued for their high chemical stability and wide electrochemical window. chemscene.com These ionic liquids find use as electrolytes in energy storage devices and as solvents in various chemical processes. chemscene.com Certain pyridinium salts also exhibit interesting photophysical properties, such as reversible mechanochromic luminescence, where their emission color changes in response to mechanical stimuli. rsc.org

Biological and Medicinal Chemistry: Structurally diverse pyridinium salts are found in many natural products and biologically active compounds. rsc.orgresearchgate.net This has spurred research into their potential as antimicrobial, anticancer, and antimalarial agents. rsc.orgresearchgate.net

The reactivity and physical properties of pyridinium salts can be fine-tuned by modifying their chemical structure, particularly by altering the substituents on the pyridine ring. semanticscholar.org This tunability allows for the design of pyridinium salts with specific characteristics for targeted applications.

Specific Research Focus on 3-Bromo-1-methylpyridinium Iodide

Within the broad class of pyridinium salts, 3-Bromo-1-methylpyridinium iodide has been a subject of specific research interest. Its chemical formula is C6H7BrIN, and its molecular weight is approximately 299.93 g/mol . guidechem.comsinfoochem.com

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly between sources.

Research on 3-Bromo-1-methylpyridinium iodide has explored its synthesis, reactivity, and potential applications. For instance, studies have investigated its use in Stille reactions, a type of cross-coupling reaction used to create new carbon-carbon bonds. researchgate.net In these reactions, the reactivity of the bromo substituent on the pyridinium ring is a key factor. researchgate.net

The synthesis of 3-Bromo-1-methylpyridinium iodide typically involves the quaternization of 3-bromopyridine (B30812) with methyl iodide. This is a common method for preparing N-alkylpyridinium salts. researchgate.net

While specific, in-depth research articles focusing solely on the multifaceted applications of 3-Bromo-1-methylpyridinium iodide are not abundant in the public domain, its study contributes to the broader understanding of how substituents on the pyridinium ring influence its chemical behavior. This knowledge is crucial for the rational design of new pyridinium-based materials and reagents with tailored properties.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-bromo-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRITASIILKTKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)Br.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507123 | |

| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32222-42-7 | |

| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Elucidation of 3 Bromo 1 Methylpyridinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. In the case of 3-Bromo-1-methylpyridinium iodide, the quaternization of the pyridine (B92270) nitrogen atom results in a significant deshielding effect on the ring protons, causing them to resonate at a lower field (higher ppm) compared to its precursor, 3-bromopyridine (B30812).

The N-methyl group introduces a new singlet, typically found in the range of 4.0-4.5 ppm. The four aromatic protons on the pyridinium (B92312) ring will appear as distinct multiplets due to their unique electronic environments and spin-spin coupling. The proton at the C2 position, being adjacent to the positively charged nitrogen, is expected to be the most deshielded. The proton at C6 is also significantly deshielded by the adjacent nitrogen. The bromine atom at C3 influences the chemical shifts of the neighboring protons at C2 and C4.

Based on data from analogous pyridinium salts and substituted pyridines, the predicted chemical shifts are outlined in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-1-methylpyridinium Iodide.

| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~4.3 | Singlet (s) | Protons of the methyl group attached to the nitrogen. |

| H-2 | ~9.2 | Singlet (s) or narrow Doublet (d) | Most deshielded aromatic proton, adjacent to N⁺ and C-Br. |

| H-4 | ~8.5 | Doublet of Doublets (dd) | Couples to H-5 and H-6. |

| H-5 | ~8.1 | Triplet (t) or Doublet of Doublets (dd) | Couples to H-4 and H-6. |

| H-6 | ~9.0 | Doublet (d) | Adjacent to N⁺, couples to H-5 and H-4 (long range). |

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For 3-Bromo-1-methylpyridinium iodide, six distinct signals are expected: five for the pyridinium ring carbons and one for the N-methyl carbon. The carbons attached to the electronegative nitrogen (C2 and C6) are shifted downfield. The C3 carbon, directly bonded to bromine, will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-1-methylpyridinium Iodide.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | ~48 | Carbon of the methyl group attached to the nitrogen. |

| C2 | ~146 | Adjacent to N⁺. |

| C3 | ~125 | Carbon bearing the bromine atom. |

| C4 | ~147 | Influenced by the adjacent N⁺ and C-Br. |

| C5 | ~130 | Standard aromatic carbon region. |

| C6 | ~145 | Adjacent to N⁺. |

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) is a powerful application of NMR spectroscopy that allows for the determination of the concentration or purity of a substance without the need for identical reference standards for every analyte. In the context of 3-Bromo-1-methylpyridinium iodide, qNMR can be effectively used to monitor its synthesis.

The formation of 3-Bromo-1-methylpyridinium iodide typically involves the reaction of 3-bromopyridine with a methylating agent, such as methyl iodide. By acquiring NMR spectra of the reaction mixture at various time points, the progress of the reaction can be tracked. For instance, the disappearance of the signals corresponding to the 3-bromopyridine starting material can be integrated and compared to the appearance of new signals characteristic of the 3-Bromo-1-methylpyridinium iodide product, particularly the distinct N-methyl singlet. By comparing the integrals of the product and reactant signals to that of a stable internal standard with a known concentration, the reaction kinetics and yield can be determined accurately over time.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For 3-Bromo-1-methylpyridinium iodide, the IR spectrum is characterized by absorptions corresponding to the aromatic pyridinium ring and the aliphatic methyl group.

The key expected vibrational bands include C-H stretching from both the aromatic ring and the N-methyl group, and the characteristic ring stretching vibrations (C=C and C=N) of the pyridinium core. The C-Br stretching vibration is also expected, though it typically appears in the lower frequency fingerprint region (< 600 cm⁻¹) where assignments can be complex.

Table 3: Principal IR Absorption Bands for 3-Bromo-1-methylpyridinium Iodide.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 | Medium |

| Pyridinium Ring Stretch (C=C, C=N) | 1480 - 1650 | Strong, Multiple Bands |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Charge-Transfer Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridinium iodides are well-known to form charge-transfer (CT) complexes. sinfoochem.com In the case of 3-Bromo-1-methylpyridinium iodide, the electron-deficient pyridinium cation acts as an electron acceptor, and the iodide anion (I⁻) acts as an electron donor.

This interaction leads to the formation of a CT complex, which can be excited by absorbing light, typically in the visible or near-UV region. This electronic transition involves the transfer of electron density from the iodide ion to the pyridinium ring. The absorption band associated with this transition is responsible for the characteristic yellow or brown color of many pyridinium iodide salts. The position of the maximum absorbance (λmax) of the CT band is sensitive to the solvent polarity, often exhibiting solvatochromism. Spectrophotometric studies can be used to determine the formation constant and stoichiometry of this charge-transfer complex. sinfoochem.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. For 3-Bromo-1-methylpyridinium iodide, XPS can confirm the presence of all constituent elements (Carbon, Nitrogen, Bromine, and Iodine) and provide insight into their bonding environments.

The XPS spectrum would show characteristic core-level peaks for each element. The C 1s signal can be deconvoluted into components representing the different carbon environments: aliphatic C-H (in the methyl group), aromatic C-C/C-H, C-N⁺, and C-Br. The N 1s spectrum would show a single peak at a binding energy characteristic of a positively charged quaternary nitrogen atom. The Br 3d and I 3d spectra would show spin-orbit split doublets (3d₅/₂ and 3d₃/₂) at binding energies indicative of their respective chemical states as a covalently bonded bromine and an ionic iodide. researchgate.net

Table 4: Predicted XPS Binding Energies for 3-Bromo-1-methylpyridinium Iodide.

| Core Level | Predicted Binding Energy (eV) | Notes |

|---|---|---|

| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N⁺, C-Br) | Deconvolution reveals different carbon environments. |

| N 1s | ~401-402 | Characteristic of a quaternary pyridinium nitrogen. |

| Br 3d₅/₂ | ~70 | Represents bromine covalently bonded to the aromatic ring. researchgate.net |

| I 3d₅/₂ | ~619 | Represents the iodide counter-ion. |

X-ray Diffraction (XRD) for Crystal Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is made possible through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While the compound 3-bromo-1-methylpyridinium iodide is commercially available and its synthesis has been reported, a complete, publicly available crystal structure determination via single-crystal XRD is not readily found in comprehensive scientific databases as of the latest searches.

However, the structural characteristics of closely related N-alkyl-3-halogenopyridinium salts have been investigated, offering valuable insights into the expected crystal packing and intermolecular forces. A relevant study on a series of N-ethyl-3-halogenopyridinium iodides, which are structural analogs to 3-bromo-1-methylpyridinium iodide, has shed light on the significant role of halogen bonding in the crystal lattice.

In the case of the N-ethyl analog, N-ethyl-3-bromopyridinium iodide, a notable feature is the presence of a C—Br⋯I⁻ halogen bond. This interaction, where the bromine atom on the pyridinium ring acts as a halogen bond donor to the iodide anion, is a key factor in the solid-state assembly of the molecule. The distance of this Br⋯I⁻ interaction was found to be approximately 3.611(7) Å, which is about 6% shorter than the sum of the van der Waals radii of bromine and iodine, indicating a significant and attractive force. The angle of this interaction (∠C–Br∙∙∙I⁻) is approximately 169.2(2)°, demonstrating a high degree of directionality. mdpi.com

Furthermore, the crystal structure of the N-ethyl analog is also stabilized by C—H⋯I⁻ hydrogen bonds, where a hydrogen atom from the methylene (B1212753) group of the N-ethyl substituent interacts with the iodide anion. This combination of halogen and hydrogen bonds results in the formation of helical chains of cations and anions within the crystal structure. mdpi.com

Computational Chemistry and Theoretical Studies on Pyridinium Iodides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and properties of molecules. escholarship.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including pyridinium (B92312) salts. DFT methods are used to investigate molecular geometries, electronic properties, and chemical reactivity, providing insights that are often complementary to experimental data. nih.govnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. acs.org For pyridinium salts like 3-Bromo-1-methyl-pyridinium iodide, DFT calculations can predict bond lengths, bond angles, and dihedral angles. acs.org These calculations have been successfully applied to various pyridine (B92270) derivatives and their complexes, showing good agreement with experimental data where available. nih.govacs.org

The electronic structure of the pyridinium cation is significantly influenced by its substituents. In this compound, the electron-withdrawing bromine atom and the electron-donating methyl group have opposing effects on the electron distribution within the pyridine ring. DFT calculations can quantify these effects by analyzing the charge distribution and molecular orbitals. escholarship.orgmdpi.com For instance, studies on halogen-substituted pyridines show that the position of the halogen significantly alters the electronic and structural properties of the molecule. mdpi.com Theoretical investigations on related bromo-pyridine systems have provided detailed insights into their optimized geometries and electronic characteristics. acs.org

Table 1: Representative Calculated Bond Lengths and Angles for a DFT-Optimized Pyridinium Cation Note: This table presents typical, generalized data for a substituted pyridinium cation based on DFT calculations from the literature. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | ~1.34 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | N-CH₃ | ~1.47 Å |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | C-C-Br | ~119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For π-conjugated systems like pyridinium salts, the HOMO-LUMO gap can be tuned by substituents. DFT calculations are widely used to determine the energies of these frontier orbitals. The analysis of the HOMO and LUMO compositions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In a compound like this compound, the HOMO is typically associated with the iodide anion, while the LUMO is localized on the pyridinium ring.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations Note: These are representative values for a pyridinium-based system. The exact energies for this compound would depend on the specific computational method and basis set used.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.3 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Chemical Reactivity Prediction (e.g., Electrophilicity, Nucleophilicity)

DFT provides a foundation for calculating various chemical reactivity descriptors that help in predicting the behavior of molecules in chemical reactions. These descriptors, often termed "conceptual DFT," include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) , related to the HOMO-LUMO gap, indicates resistance to change in electron distribution.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

By analyzing these global and local reactivity descriptors (like the Fukui function, which identifies the most reactive sites within a molecule), one can predict the electrophilic and nucleophilic nature of different parts of the 3-Bromo-1-methyl-pyridinium cation. For instance, the positive charge on the pyridinium ring makes it an electrophile, susceptible to attack by nucleophiles. The specific sites of attack can be predicted by examining the local electrophilicity and the distribution of the LUMO.

Barrier Heights for Cation Reorientation

In the solid state, molecular ions like the pyridinium cation are not static but can undergo dynamic processes such as reorientation within the crystal lattice. The energy required for this motion is known as the rotational barrier or barrier height for cation reorientation. Computational methods, including DFT, can be used to calculate these energy barriers.

Ab Initio Calculations on Pyridine-Iodine Complexes

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate results, especially for intermolecular interactions.

Numerous ab initio studies have been performed on the charge-transfer complex formed between pyridine and molecular iodine (I₂). These calculations have been crucial in understanding the nature of the interaction, which involves the donation of electron density from the nitrogen lone pair of pyridine to the σ* anti-bonding orbital of the iodine molecule. This interaction leads to the formation of a stable complex with a characteristic charge-transfer band observed in its electronic spectrum.

Ab initio calculations provide detailed information on:

The geometry of the complex, including the N-I and I-I bond distances.

The binding energy and thermodynamic stability of the complex.

The vibrational frequencies, which can be compared with experimental IR and Raman spectra.

The degree of charge transfer from the pyridine to the iodine molecule.

These studies on the fundamental pyridine-iodine interaction provide a crucial foundation for understanding the forces at play in more complex systems like this compound, where the iodide anion interacts with the substituted pyridinium cation.

Molecular Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For the 3-Bromo-1-methyl-pyridinium cation, an MEP map would clearly show:

A region of high positive potential (blue) distributed across the pyridinium ring, particularly around the hydrogen atoms and the nitrogen atom, confirming its electrophilic nature.

The bromine atom's σ-hole, a region of positive electrostatic potential on the outer side of the halogen, which can participate in halogen bonding.

The iodide anion, in contrast, would be characterized by a large, diffuse region of negative potential.

MEP analysis is highly effective in predicting sites for nucleophilic and electrophilic attack. For the pyridinium cation, the blue regions indicate where a nucleophile (like the iodide anion) would be attracted. The red or yellow regions on a potential nucleophile would indicate its electron-donating sites. This visual approach provides an intuitive understanding of the intermolecular interactions that govern the structure and properties of the salt.

Computational Modeling of Non-Covalent Interactions (e.g., I...I interactions)

Computational and theoretical studies have become indispensable tools for elucidating the nature and strength of non-covalent interactions that govern the supramolecular assembly of pyridinium iodides in the solid state. For compounds like this compound, a variety of weak forces are at play, including halogen bonds, hydrogen bonds, and anion-π interactions. Density Functional Theory (DFT) calculations, in conjunction with methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, provide deep insights into these interactions.

Halogen Bonding:

In the crystal lattice of 3-substituted halopyridinium salts, halogen bonding is a prominent directional interaction. Specifically, in structures analogous to this compound, a C−Br···I⁻ halogen bond is observed. This interaction arises from the presence of a "σ-hole," an area of positive electrostatic potential on the bromine atom along the extension of the C-Br covalent bond, which interacts with the negative charge of the iodide anion. nih.govunimi.it

Structural studies on the closely related N-ethyl-3-bromopyridinium iodide reveal a C−Br···I⁻ halogen bond with a distance of 3.611(7) Å and a nearly linear angle of 169.2(2)°. mdpi.com This distance is approximately 6% shorter than the sum of the van der Waals radii of bromine and iodine, indicating a significant interaction. DFT calculations on similar systems have shown that such halogen bonds can have interaction energies ranging from -4 to -7.5 kcal/mol, classifying them as weak-to-moderate in strength. nih.gov The strength of these bonds is influenced by the electron-withdrawing nature of the pyridinium ring, which enhances the positive character of the σ-hole on the bromine atom.

Anion-π Interactions:

Another significant non-covalent force present is the anion-π interaction, occurring between the iodide anion and the electron-deficient π-system of the pyridinium ring. mdpi.comrsc.org Theoretical studies have confirmed that these interactions are energetically favorable, with interaction energies estimated to be in the range of 20–50 kJ mol⁻¹ (approximately 4.8 to 11.9 kcal/mol). rsc.orgresearchgate.net In the case of N-ethyl-3-bromopyridinium iodide, an anion-π contact is observed with a distance of 3.575(5) Å between the iodide anion and a carbon atom of the pyridinium ring. mdpi.com Computational models show that the positive charge on the pyridinium cation is delocalized over the aromatic ring, creating a favorable electrostatic environment for interaction with anions. nih.gov

Hydrogen Bonding:

Computational Analysis of Interaction Energies and Geometries:

Detailed computational analyses provide quantitative data on the various non-covalent interactions. DFT calculations are often employed to optimize geometries and calculate binding energies. The table below summarizes typical geometric parameters and interaction energies for the types of non-covalent interactions found in 3-halopyridinium iodide systems, based on studies of analogous compounds.

| Interaction Type | Donor/Acceptor | Typical Distance (Å) | Typical Angle (°) | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | C-Br···I⁻ | 3.611 | 169.2 | -4.0 to -7.5 nih.gov |

| Anion-π Interaction | Pyridinium Ring···I⁻ | 3.575 | N/A | -4.8 to -12.0 researchgate.netiucr.org |

| Hydrogen Bond | C-H···I⁻ | 4.013 | N/A | < -2.0 |

| Data for distances and angles are derived from the closely related N-ethyl-3-bromopyridinium iodide mdpi.com. Interaction energies are estimates based on computational studies of similar systems. |

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For related halogenated pyridinium salts, Hirshfeld analysis has confirmed the importance of C-X···Anion halogen bonds and anion-π interactions in dictating the crystal packing. mdpi.com The analysis of charge distribution on the Hirshfeld surfaces of N-alkyl-3-iodopyridinium cations shows that the positive charge is predominantly located on the pyridine ring, making the σ-hole of the halogen atom more positive and thus a better halogen bond donor. mdpi.com

Reactivity and Reaction Mechanisms of 3 Bromo 1 Methylpyridinium Iodide

Substitution Reactions on the Pyridinium (B92312) Ring

The pyridinium ring in 3-Bromo-1-methylpyridinium iodide is susceptible to substitution reactions, a key aspect of its chemical behavior.

Nucleophilic aromatic substitution (SNAr) reactions involving pyridinium ions have been a subject of detailed study. In the context of 2-substituted N-methylpyridinium ions reacting with piperidine (B6355638) in methanol, a reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I has been observed. nih.gov This indicates that the bromo-substituted pyridinium ion has comparable reactivity to other halo-substituted analogs under these specific conditions. nih.gov The mechanism for these reactions is proposed to involve a rate-determining deprotonation of an addition intermediate, rather than the initial nucleophilic addition itself. nih.gov This is a departure from the typical "element effect" (F > Cl ≈ Br > I) often seen in SNAr reactions where the first step is rate-controlling. nih.gov

It is important to note that while these studies provide valuable insights into the SNAr reactivity of halopyridinium salts, direct kinetic data and mechanistic studies specifically for 3-Bromo-1-methylpyridinium iodide in SNAr reactions are not extensively detailed in the provided search results. However, the general principles observed for its 2-bromo isomer can provide a foundational understanding.

Role as a Carboxyl Activating Agent and Coupling Reagent in Organic Synthesis

A significant application of pyridinium salts, including 3-Bromo-1-methylpyridinium iodide and its isomers, is in the activation of carboxylic acids to facilitate the formation of new bonds, particularly in the synthesis of amides and esters.

The 2-bromo isomer, 2-bromo-1-methylpyridinium (B1194362) iodide, has been effectively used as a carboxyl activating agent for the synthesis of ansa-macrolactams from their corresponding ω-amino acid precursors. researchgate.net This process has demonstrated high yields, typically ranging from 78–92%, for the formation of these large ring structures. researchgate.net While this specific citation refers to the 2-bromo isomer, the underlying principle of activating the carboxyl group for intramolecular cyclization is a key reactive property of this class of reagents.

1-Methyl-2-halopyridinium iodides are well-established as coupling reagents for the formation of carboxamides. researchgate.net These reagents facilitate the rapid reaction between free carboxylic acids and amines, even those with significant steric hindrance, in the presence of a base like tri-n-butylamine, to produce high yields of the corresponding amides. researchgate.net Similarly, onium salts such as 2-halogenated pyridinium compounds are effective for synthesizing carboxylic esters. mdpi.com The general mechanism involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or amine. nsf.gov

A related class of reagents, 2-azaaryl-1-methylpyridinium (AMPx) salts, derived from 2-chloro-1-methylpyridinium (B1202621) iodide, have been developed as water-soluble amide coupling reagents. nsf.gov These reagents can effectively couple a wide variety of carboxylic acids and amines, including amino acids, in aqueous media without the need for external bases or surfactants. nsf.gov The proposed mechanism for these reagents involves the activation of the carboxylic acid by the pyridinium salt, followed by nucleophilic attack from the amine to form the amide bond. nsf.gov

The utility of halopyridinium compounds as coupling reagents extends to the critical field of peptide synthesis. chemistryviews.org The activation of carboxylic acids is a fundamental step in forming peptide bonds. chemistryviews.org Through systematic optimization of halopyridinium compounds, 4-iodine N-methylpyridinium (4IMP) has been identified as an efficient reagent for solid-phase peptide synthesis (SPPS). chemistryviews.orgnih.gov This reagent, when used in SPPS, demonstrates high efficiency and chemoselectivity, effectively minimizing racemization and epimerization, which are critical concerns in peptide synthesis. nih.gov While the focus of this finding is on the 4-iodo derivative, it highlights the potential of halopyridinium salts in this application. The general approach involves the activation of the C-terminus of a protected amino acid, facilitating its coupling to the N-terminus of the growing peptide chain. researchgate.net

Kinetic Studies of Reactions Involving Pyridinium Salts

Kinetic studies are crucial for understanding the reaction mechanisms and reactivity of chemical compounds. For pyridinium salts, these studies often involve monitoring the rate of reaction with various nucleophiles under controlled conditions to determine rate constants, reaction orders, and the influence of substituents on reactivity.

Thioesterolytic Activity Investigations

Advanced Applications and Derivatization Strategies

Role in Medicinal Chemistry and Drug Discovery

The structural motif of pyridine (B92270) and its derivatives is a cornerstone in the development of new therapeutic agents.

Pyridine Scaffolds in Bioactive Compounds

The versatility of the pyridine scaffold allows for extensive chemical modifications to fine-tune the pharmacological properties of a compound. nih.govresearchgate.net Pyridine derivatives are found in a wide array of natural products, including coenzymes like NAD and NADP, vitamins such as niacin (nicotinic acid) and vitamin B6, and various alkaloids. rsc.org The incorporation of a pyridine nucleus is a common strategy in drug design to enhance the bioactivity of molecules. nih.gov For instance, the simple addition of a carboxyl group to pyridine to form nicotinic acid significantly enhances its biological activity. nih.gov

| Examples of Pyridine-Based Bioactive Molecules | Significance |

| Isoniazid | An antibiotic used for the treatment of tuberculosis. nih.gov |

| Esomeprazole | A proton pump inhibitor used to treat acid reflux and ulcers. nih.gov |

| Montelukast | A leukotriene receptor antagonist for the management of asthma. nih.gov |

| Pioglitazone | An antidiabetic drug used to treat type 2 diabetes. nih.gov |

| Nicotinic Acid (Niacin) | The oldest drug for dyslipidemia and a precursor for NAD+ and NADP+. nih.gov |

FtsZ Inhibitors and Antibacterial Agents

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component in the bacterial cell division process, making it an attractive target for the development of new antibiotics. nih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell elongation and lysis. nih.govnih.gov This mechanism offers a promising strategy to combat the growing problem of antimicrobial resistance. nih.gov

Compounds containing an imidazo[1,2-a]pyridine (B132010) moiety have been identified as potential FtsZ inhibitors. mdpi.com These inhibitors can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, isatin (B1672199) derivatives, which can be modified to include heterocyclic structures like imidathiazole, have shown antibacterial activity by targeting FtsZ. mdpi.com The development of such inhibitors often involves virtual screening of compound libraries to identify potential candidates that can bind to the active or allosteric sites of the FtsZ protein. nih.govnih.gov

Antidotes to Organophosphorus Poisoning

Organophosphorus (OP) compounds, commonly used as pesticides and nerve agents, are highly toxic and can cause severe poisoning by inhibiting the enzyme acetylcholinesterase (AChE). medscape.comresearchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms like bradycardia, miosis, and respiratory distress. medscape.combvsalud.org

The standard treatment for OP poisoning includes the administration of an antimuscarinic agent like atropine (B194438) and an AChE reactivator, which is often a pyridinium (B92312) oxime. researchgate.netbvsalud.org Pyridinium oximes, such as pralidoxime, work by removing the organophosphate from the serine hydroxyl group in the active site of AChE, thereby restoring the enzyme's function. researchgate.netbvsalud.org However, the effectiveness of oximes can be limited by a process called "aging," where the phosphorylated enzyme undergoes a conformational change that makes it resistant to reactivation. bvsalud.org

Development of Chemical Sensors

The unique properties of pyridinium compounds make them suitable for the development of chemical sensors. For instance, quaternized salts of naphthalene-fused imidazo[1,2-a]pyridines have been shown to be effective as chemosensors. rsc.org These compounds can exhibit changes in their photophysical properties, such as fluorescence, upon interaction with specific analytes. This characteristic allows for the detection of various chemical species.

Luminescent Materials and Optical Properties

Pyridinium derivatives have garnered significant interest for their luminescent properties and potential applications in optical materials.

Green Luminescence in Naphthalene-Fused Imidazo[1,2-a]pyridinium Salts

Researchers have synthesized naphthalene-fused imidazo[1,2-a]pyridinium salts that exhibit strong green luminescence. rsc.orgrsc.org These compounds are synthesized through a novel electrophilic iodocyclization of 2-alkynyl-3-arylimidazo[1,2-a]pyridines. rsc.orgrsc.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optical communications, data storage, and signal processing. alfa-chemistry.comnih.gov The NLO response in organic molecules often originates from a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. Pyridinium salts are excellent candidates for NLO applications because the pyridinium cation can act as a powerful electron acceptor. spiedigitallibrary.org

While specific NLO studies on 3-Bromo-1-methyl-pyridinium iodide are not extensively documented, the properties of related pyridinium-based chromophores provide a strong basis for its potential in this field. Research has shown that salts containing dipolar cations with a pyridinium electron acceptor group can exhibit very large molecular first hyperpolarizabilities (β), a measure of second-order NLO activity. spiedigitallibrary.org The NLO response can be modulated by altering the electron donor, the conjugation path, or the substituents on the pyridinium ring. mdpi.com For instance, the protonation of pyrene-pyridine chromophores can lead to a reversible inversion of the NLO response sign. mdpi.com

To illustrate the NLO potential of pyridinium systems, the following table presents data for related pyrene-pyridine chromophores.

| Compound | Description | Measured NLO Response (μβλ) | Key Finding |

|---|---|---|---|

| 4-(pyren-1-yl)pyridine (L1) | A pyrene-pyridine chromophore. | Positive | Shows a positive NLO response. mdpi.com |

| Protonated L1 ([L1H]Cl) | L1 after exposure to HCl vapors. | Negative | Protonation causes an inversion of the NLO response sign. mdpi.com |

| [Zn(CH3CO2)2(L1)2] | Coordination complex of L1 with Zinc(II). | Negative | Coordination to a metal center also modulates the NLO response. mdpi.com |

Derivatization for Analytical Techniques (e.g., Charge-Reversal Derivatization in Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique, but the sensitive detection of certain molecules can be challenging due to poor ionization efficiency. longdom.org Chemical derivatization is a strategy used to modify analytes to improve their detection. nih.gov Charge-reversal derivatization introduces a permanently charged group onto a neutral or oppositely charged molecule, significantly enhancing its ionization efficiency and detection sensitivity in MS-based analyses. longdom.orgnih.gov

While this compound itself is not a derivatizing agent, the formation of a pyridinium salt is a key strategy in charge derivatization. A notable example involves the use of 2,4,6-triphenylpyrylium (B3243816) salt to derivatize the primary amine groups on peptides. nih.gov This reaction converts the ε-amino group of a lysine (B10760008) residue into a positively charged 2,4,6-triphenylpyridinium salt. nih.gov This "fixed charge tag" dramatically increases the ionization efficiency of the peptide, allowing for ultra-sensitive detection at attomolar (10⁻¹⁸ mole) levels, which is a significant improvement over detecting the underivatized peptide. nih.gov

This derivatization strategy offers several advantages:

Enhanced Sensitivity: The permanent positive charge ensures efficient ionization, lowering the limit of detection. nih.gov

Improved Fragmentation: The presence of the charged tag can lead to more predictable and informative fragmentation patterns in tandem mass spectrometry (MS/MS). nih.gov

Broader Applicability: The principle can be applied to various classes of molecules containing functional groups amenable to derivatization, such as amines or carboxylic acids. longdom.org

The derivatization of dicarboxylic acids with Dimethylaminophenacyl Bromide (DmPABr) is another example where a charged moiety is introduced to reverse the polarity from negative to positive, enhancing detection in the mass spectrometer. longdom.org This highlights the versatility of charge-derivatization approaches in bioanalysis.

Ionic Liquid Properties of Pyridinium Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties like negligible vapor pressure, high thermal stability, and non-flammability. nih.govsigmaaldrich.com Pyridinium-based salts are a significant class of ionic liquids, where the cation is a substituted pyridinium ring. alfa-chemistry.comalfa-chemistry.com The properties of these ionic liquids can be extensively tuned by modifying the alkyl chains on the pyridinium cation and by changing the anion. mdpi.com

This compound fits the structural profile of an ionic liquid precursor. It consists of an organic cation (3-Bromo-1-methyl-pyridinium) and an inorganic anion (iodide). The melting point, viscosity, and solubility of pyridinium ILs are determined by the interplay of factors like cation symmetry, van der Waals interactions from alkyl chains, and the coordinating ability of the anion. sigmaaldrich.commdpi.com For example, pyridinium-based ionic liquids generally exhibit higher melting points and polarity compared to their imidazolium-based counterparts. researchgate.net The presence of bromide as an anion has been shown to provide more stability to lipase (B570770) conformation in solution compared to tetrafluoroborate. tubitak.gov.trnih.gov

The synthesis of pyridinium ionic liquids typically involves a one-step or two-step method. The one-step method involves the direct reaction of pyridine with an alkyl halide (quaternization), which is the likely synthesis route for this compound. alfa-chemistry.commdpi.com The two-step method involves an additional anion exchange reaction to introduce different anions, allowing for further tuning of the IL's properties. nih.gov

The table below compares the physical properties of several pyridinium-based ionic liquids, demonstrating the influence of the cation's alkyl chain and the nature of the anion.

| Ionic Liquid Name | Cation | Anion | Melting Point (°C) |

|---|---|---|---|

| 1-Butyl-4-methylpyridinium Trifluoromethyl sulfonate | 1-Butyl-4-methylpyridinium | [CF3SO3]- | 54 researchgate.net |

| 1-Butyl-4-methylpyridinium Dicyanamide | 1-Butyl-4-methylpyridinium | [N(CN)2]- | -9 researchgate.net |

| 1-Butyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide | 1-Butyl-4-methylpyridinium | [(CF3SO2)2N]- | -30 researchgate.net |

| 1-Butyl-3-methylpyridinium Tetrafluoroborate | 1-Butyl-3-methylpyridinium | [BF4]- | - (Glass Transition at -81 °C) alfa-chemistry.com |

| N-Hexylpyridinium Bromide | N-Hexylpyridinium | Br- | - (Not specified, used in solution) tubitak.gov.tr |

Future Research Directions and Emerging Trends

Exploration of New Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of pyridinium (B92312) salts often involves methods that are not environmentally friendly. Future research is geared towards developing more sustainable synthetic routes for 3-Bromo-1-methyl-pyridinium iodide. Key areas of focus include microwave-assisted synthesis and continuous flow chemistry.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of various pyridinium salts. researchgate.netacs.org This technique offers a greener alternative to conventional heating methods by providing rapid and uniform heating, which can lead to cleaner reactions with fewer byproducts. acs.org For the synthesis of this compound, future studies will likely explore the optimization of microwave parameters such as temperature, time, and solvent choice to maximize efficiency and minimize energy consumption.

Continuous flow chemistry represents another promising avenue for the sustainable production of this compound. nih.govnih.govthalesnano.com Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scalability. nih.govnih.gov Research in this area will likely focus on designing and optimizing flow reactor setups for the N-alkylation of 3-bromopyridine (B30812) with methyl iodide, potentially utilizing packed-bed reactors with immobilized catalysts to further enhance sustainability. thalesnano.com The development of such processes could pave the way for the large-scale, on-demand synthesis of this compound.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques, particularly in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are poised to play a pivotal role in this area.

In-situ FTIR spectroscopy allows for the real-time monitoring of reactant consumption and product formation without the need for sample extraction. researchgate.netsigmaaldrich.comchemrxiv.orgmdpi.comstrath.ac.uk This provides a continuous stream of data, enabling the precise determination of reaction rates and the identification of transient intermediates. researchgate.net Future applications for this compound synthesis will involve the use of in-situ FTIR to build comprehensive kinetic models, which can be used to predict reaction outcomes under various conditions. researchgate.net

Similarly, in-situ NMR spectroscopy offers a powerful tool for monitoring reaction kinetics and elucidating reaction pathways. testbook.comgoogle.comresearchgate.netmdpi.com The ability to acquire time-resolved NMR data allows for the unambiguous identification and quantification of all species present in the reaction mixture. researchgate.net For the synthesis of this compound, future research will likely leverage advanced NMR techniques, such as compressed sensing NMR, to accelerate data acquisition and enable the study of faster reaction dynamics. google.com

Table 1: Comparison of In-situ Spectroscopic Monitoring Techniques

| Technique | Advantages | Potential Application for this compound Synthesis |

| In-situ FTIR | Real-time, continuous data; Sensitive to functional group changes. researchgate.netsigmaaldrich.com | Monitoring the disappearance of the C-Br bond and the formation of the N-CH3 bond. |

| In-situ NMR | Provides detailed structural information; Quantitative analysis of all species. testbook.comresearchgate.net | Tracking the conversion of 3-bromopyridine and methyl iodide to the final product. |

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. nih.gov For this compound, computational studies will provide deeper insights into its electronic structure, reactivity, and the nature of its interactions with other molecules.

A key area of investigation will be the study of halogen bonding involving the bromine atom on the pyridinium ring. researchgate.net DFT calculations can be used to determine the strength and directionality of these non-covalent interactions, which can play a crucial role in the design of supramolecular structures and functional materials. nih.govresearchgate.net For instance, computational studies on N-methyl-3-halopyridinium iodides have shown that the halogen bond lengths vary with the halogen atom, providing a basis for predicting the behavior of the bromo-derivative. researchgate.net

Furthermore, computational models can be employed to investigate the reactivity and selectivity of this compound in various chemical transformations. nih.govacs.org By mapping the potential energy surfaces of reactions, researchers can identify transition states and predict reaction outcomes, thereby guiding the design of new synthetic applications for this compound.

Table 2: Calculated Halogen Bond Data for N-methyl-3-halogenopyridinium iodides

| Compound | Halogen Bond Length (Å) | Reference |

| [3-ClPyMe]I | 3.774 | researchgate.net |

| [3-BrPyMe]I | 3.637 | researchgate.net |

| [3-IPyMe]I | 3.538 | researchgate.net |

Development of Novel Materials with Tunable Properties

The unique structure of this compound, featuring a charged pyridinium ring and a reactive bromo-substituent, makes it an attractive building block for the development of novel materials with tunable properties. nih.govwikipedia.orgacs.org

One emerging trend is the incorporation of pyridinium salts into polymers to create functional materials with applications in various fields, including as antibacterial agents and for gene delivery. mdpi.com The positive charge on the pyridinium ring can interact with negatively charged biological membranes, while the bromo-substituent offers a handle for further functionalization. Future research will likely focus on the synthesis of polymers containing the 3-Bromo-1-methyl-pyridinium moiety and the investigation of their structure-property relationships. nih.govmdpi.com

Another area of interest is the use of this compound as a precursor for ionic liquids. researchgate.netnih.govchemicalbook.com Pyridinium-based ionic liquids are known for their unique properties, such as low volatility and high thermal stability. nih.govnih.gov The presence of the bromo-substituent could allow for the synthesis of task-specific ionic liquids with tailored functionalities. Research in this domain will explore the synthesis of a range of ionic liquids derived from this compound and the evaluation of their physical and chemical properties.

Expanded Applications in Bioactive Compound Development

Substituted pyridinium salts are found in a number of natural products and have shown a wide range of biological activities. researchgate.netnih.govrsc.orgacs.orgekb.eg The this compound scaffold presents a promising starting point for the development of new bioactive compounds. testbook.comresearchgate.netrsc.orgacs.orgwikipedia.org

The presence of the bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. researchgate.net These derivatives can then be screened for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.nettestbook.com For example, studies on other substituted pyridinium compounds have demonstrated their potential as dopamine (B1211576) transporter inhibitors and antibacterial agents. testbook.comwikipedia.org

Future research will focus on the rational design and synthesis of novel compounds derived from this compound, guided by computational docking studies and structure-activity relationship (SAR) analyses. The goal is to identify new lead compounds with improved potency and selectivity for specific biological targets. The development of synthetic routes to complex, bioactive alkaloids may also utilize this pyridinium salt as a key intermediate.

常见问题

Q. What are the recommended synthetic routes for preparing 3-Bromo-1-methyl-pyridinium iodide?

The compound is typically synthesized via quaternization of a pyridine derivative. For example, brominated pyridine precursors (e.g., 3-bromopyridine) can react with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Reaction monitoring via TLC or NMR ensures completion. Purification often involves recrystallization from ethanol or diethyl ether to remove unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

- X-ray diffraction (XRD) : To resolve crystal lattice parameters and confirm the pyridinium cation-iodide anion pairing.

- ATR-FTIR : To identify characteristic vibrations (e.g., C-Br stretching at ~550 cm⁻¹, N⁺-CH₃ bending near 1480 cm⁻¹).

- NMR spectroscopy : ¹H NMR should show a downfield shift for the methyl group attached to the pyridinium nitrogen (~δ 4.0–4.5 ppm) .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use a fume hood to avoid inhalation of iodide vapors during heating.

- Storage : Keep in a desiccator, away from light and moisture, to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Contradictions in NMR or FTIR data may arise from solvolysis, residual solvents, or polymorphism. Mitigation strategies include:

- Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Variable-temperature NMR : To detect dynamic processes (e.g., anion-cation interactions).

- Powder XRD : To rule out polymorphic forms affecting spectral profiles .

Q. What solvent systems optimize yield in quaternization reactions for this compound?

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing the transition state.

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) and minimizes byproducts.

- Kinetic studies : Use in situ FTIR or Raman spectroscopy to track methyl iodide consumption and adjust stoichiometry .

Q. How does the bromide/iodide exchange impact the reactivity of this compound in cross-coupling reactions?

The iodide anion can act as a leaving group in SN2 reactions, while the bromine substituent on the pyridinium ring may participate in Suzuki-Miyaura couplings. To avoid interference:

- Counterion exchange : Replace iodide with non-nucleophilic anions (e.g., PF₆⁻) via metathesis.

- Catalytic screening : Test palladium/phosphine complexes for selective activation of the C-Br bond over the iodide counterion .

Q. What analytical methods quantify iodide release in degradation studies of this compound?

- Iodide-specific electrodes : Calibrated with NIST-traceable standards for precise concentration measurements.

- Starch-iodide titration : For colorimetric detection of free iodide in aqueous solutions (detection limit ~1 µM).

- Ion chromatography : To differentiate iodide from other halides in complex matrices .

Methodological Notes

- Synthetic Optimization : Kinetic studies using DOE (Design of Experiments) can identify critical factors (e.g., temperature, solvent polarity) affecting yield .

- Data Reproducibility : Archive raw spectral data (e.g., .JCAMP-DX files for FTIR) to facilitate peer validation .

- Contradiction Resolution : Use computational chemistry (DFT calculations) to model unexpected spectral or crystallographic results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。